1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol
Description
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
1-[1-(3-bromophenyl)propylamino]propan-2-ol |
InChI |
InChI=1S/C12H18BrNO/c1-3-12(14-8-9(2)15)10-5-4-6-11(13)7-10/h4-7,9,12,14-15H,3,8H2,1-2H3 |
InChI Key |
PCDWQQZVTHJOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)NCC(C)O |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Bromophenylpropyl Group
- Starting Materials : The synthesis begins with 3-bromobenzene or a derivative thereof.
- Alkylation : The 3-bromobenzene can be alkylated to form the 3-bromophenylpropyl group. This can be achieved through a Friedel-Crafts alkylation reaction using a suitable alkylating agent like 1-bromopropane in the presence of a catalyst such as aluminum chloride .
Synthesis of Amino Alcohol
- Starting Materials : The amino alcohol component, propan-2-ol , can be converted into an amino group through a series of reactions.
- Amination : One approach involves converting propan-2-ol into a suitable intermediate that can be aminated. For example, converting it into a bromo or tosylate derivative, followed by reaction with an amine source like ammonia or a primary amine.
Coupling Reaction
- Coupling : The 3-bromophenylpropyl group can be coupled with the amino alcohol through a nucleophilic substitution reaction. This involves reacting the 3-bromophenylpropyl derivative with the amino alcohol in the presence of a base.
Detailed Synthesis Steps
Given the lack of specific literature on 1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol , a hypothetical synthesis pathway is proposed based on general organic chemistry principles:
Step 1: Preparation of 3-Bromophenylpropyl Bromide
- Reaction : 3-Bromobenzene reacts with 1-bromopropane in the presence of AlCl₃ to form 3-bromophenylpropyl bromide .
- Conditions : The reaction is typically carried out under anhydrous conditions at elevated temperatures.
Step 2: Preparation of Propan-2-ol Amine
- Reaction : Propan-2-ol is converted into its tosylate derivative, which is then reacted with ammonia or a primary amine to form the amino alcohol.
- Conditions : The tosylation step is carried out in a solvent like pyridine, while the amination step requires a base like sodium hydroxide.
Step 3: Coupling Reaction
- Reaction : The 3-bromophenylpropyl bromide is reacted with the amino alcohol in the presence of a base like potassium carbonate.
- Conditions : The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Purification and Characterization
After the coupling reaction, the product 1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol can be purified using techniques such as column chromatography or recrystallization. Characterization can be performed using spectroscopic methods like NMR and mass spectrometry.
Data Table: Hypothetical Synthesis Pathway
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | Anhydrous, elevated temperature | 70-80% |
| 2 | Tosylation and Amination | Pyridine, NaOH | 60-70% |
| 3 | Coupling Reaction | DMF, room temperature | 50-60% |
Note : The yields and conditions are hypothetical and may vary based on actual experimental conditions.
Research Outcomes
The synthesis of 1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol is expected to provide insights into the reactivity of brominated phenyl groups with amino alcohols. This compound could serve as a precursor for further functionalization, potentially leading to applications in pharmaceutical chemistry or materials science.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes or block receptor signaling pathways, thereby altering cellular functions.
Comparison with Similar Compounds
Structural Analogues in the Propanolamine Class
Propanolamine derivatives share a common 1-amino-3-aryloxypropan-2-ol backbone but differ in substituents on the aromatic ring and alkyl chains. Key comparisons include:
Metoprolol
- Structure: (±)-1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol .
- Key Differences: Metoprolol has a 4-(2-methoxyethyl)phenoxy group instead of the 3-bromophenylpropylamino group. The methoxyethyl group is electron-donating, enhancing solubility via hydrogen bonding, whereas the bromine in the target compound increases lipophilicity (logP ~2.5 estimated vs. Metoprolol’s logP ~1.8) .
- Pharmacology : Metoprolol is a selective β1-blocker used for hypertension. The target compound’s bromophenyl group may alter receptor selectivity due to steric and electronic effects .
Propranolol
- Structure: 1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol .
- Key Differences: Propranolol substitutes a naphthyloxy group, which is bulkier and more lipophilic (logP ~3.2) than the 3-bromophenylpropylamino group. The naphthyl group enhances membrane permeability but may reduce metabolic stability compared to bromophenyl .
- Pharmacology: A non-selective β-blocker; the target compound’s smaller aromatic group might reduce off-target effects.
Nadolol
- Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol .
- Key Differences: Nadolol features a tert-butylamino group and a naphthyloxy substituent, contributing to prolonged half-life. The bromophenylpropylamino group in the target compound may offer intermediate lipophilicity between Nadolol (logP ~1.5) and Propranolol .
Substituent Effects on Physicochemical Properties
Notes:
- Bromine vs. Methoxy : Bromine’s electronegativity may enhance binding to hydrophobic receptor pockets compared to methoxy’s hydrogen-bonding capacity .
- Alkyl Chain Length : The propyl chain in the target compound could increase metabolic stability relative to shorter chains in analogs like Metoprolol .
Pharmacological and Toxicological Considerations
- Receptor Binding : Beta-blockers require optimal aryl group geometry for β-adrenergic receptor antagonism. The 3-bromophenyl group’s orientation may favor interactions with subtype-specific receptors .
- Toxicity: Propanolamines are generally well-tolerated, but brominated metabolites (e.g., 3-bromolactic acid) could pose renal toxicity risks, as seen in halogenated propanol derivatives .
Biological Activity
1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a propanol backbone and a bromophenyl group, has been investigated for its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound based on recent research findings, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical structure of 1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol can be described as follows:
- Molecular Formula : CHBrN
- Molecular Weight : Approximately 255.17 g/mol
- Functional Groups : Amino group, hydroxyl group, bromophenyl group
This specific arrangement of functional groups influences the compound's reactivity and biological interactions, making it a candidate for further pharmacological exploration.
The primary mechanism of action for 1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol involves its interaction with specific molecular targets. Key points include:
- Receptor Binding : The compound has shown potential in binding to β2-adrenergic receptors, which are involved in various physiological processes such as airway dilation and metabolic regulation. By modulating these receptors, the compound may influence cAMP levels and downstream signaling pathways .
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, potentially affecting biochemical pathways related to inflammation and cancer progression .
In Vitro Studies
Several studies have focused on the in vitro biological activities of 1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol:
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in ovarian cancer models .
- Anti-inflammatory Effects : Investigations have indicated that 1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol may exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique biological activities attributed to 1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol | Bromine at 4-position | Moderate cytotoxicity |
| 1-{[1-(3-Chlorophenyl)propyl]amino}propan-2-ol | Chlorine instead of bromine | Lower anti-inflammatory activity |
| 1-{[1-(3-Methylphenyl)propyl]amino}propan-2-ol | Methyl group instead of bromine | Reduced receptor binding affinity |
This table highlights that the presence and position of halogen atoms significantly affect the biological activity of these compounds .
Case Study 1: Cancer Treatment
In a study investigating novel cancer therapies, 1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol was tested for its efficacy against ovarian cancer cells. Results showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was attributed to apoptosis induction through receptor-mediated pathways .
Case Study 2: Anti-inflammatory Research
Another study examined the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment with 1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential therapeutic role in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
